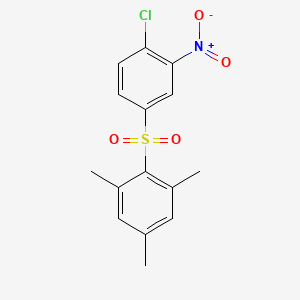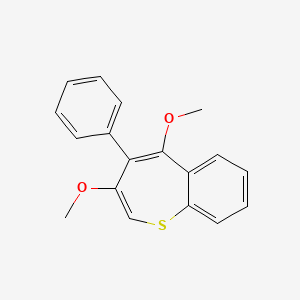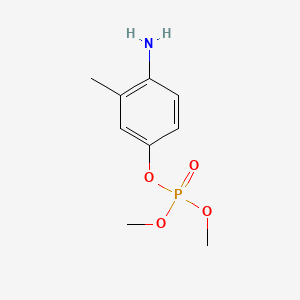
4-Amino-3-methylphenyl dimethyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3-methylphenyl dimethyl phosphate is an organic compound with the molecular formula C9H14NO4P. It is a derivative of phenyl phosphate, characterized by the presence of an amino group and a methyl group on the phenyl ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methylphenyl dimethyl phosphate typically involves the reaction of 4-amino-3-methylphenol with dimethyl phosphorochloridate. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
4-Amino-3-methylphenol+Dimethyl phosphorochloridate→4-Amino-3-methylphenyl dimethyl phosphate+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
4-Amino-3-methylphenyl dimethyl phosphate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and perbenzoic acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the replacement of the phosphate group.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives depending on the substituent used.
科学的研究の応用
4-Amino-3-methylphenyl dimethyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
作用機序
The mechanism of action of 4-Amino-3-methylphenyl dimethyl phosphate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can occur through various pathways, including competitive, non-competitive, and uncompetitive inhibition .
類似化合物との比較
Similar Compounds
- 4-Amino-3-methylphenyl phosphate
- 4-Amino-3-methylphenyl diethyl phosphate
- 4-Amino-3-methylphenyl diphenyl phosphate
Uniqueness
4-Amino-3-methylphenyl dimethyl phosphate is unique due to its specific substitution pattern on the phenyl ring and the presence of the dimethyl phosphate group. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill .
特性
CAS番号 |
58657-34-4 |
|---|---|
分子式 |
C9H14NO4P |
分子量 |
231.19 g/mol |
IUPAC名 |
(4-amino-3-methylphenyl) dimethyl phosphate |
InChI |
InChI=1S/C9H14NO4P/c1-7-6-8(4-5-9(7)10)14-15(11,12-2)13-3/h4-6H,10H2,1-3H3 |
InChIキー |
JHHNWOZLXWWJAL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)OP(=O)(OC)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


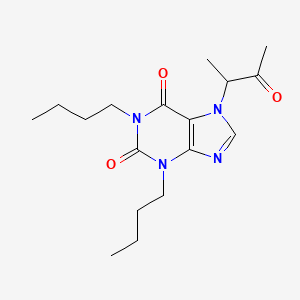
![(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14620147.png)
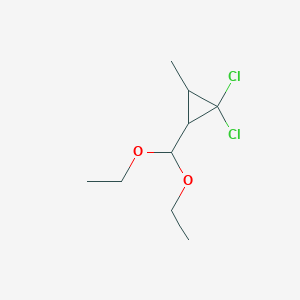
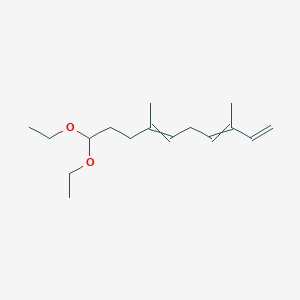

![4-[2-(Dimethylamino)ethyl]-4-methyl-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14620166.png)

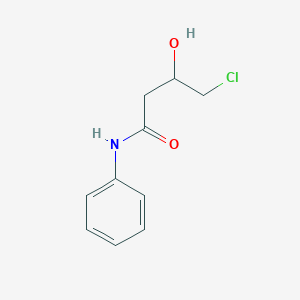
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-N'-phenylurea](/img/structure/B14620180.png)
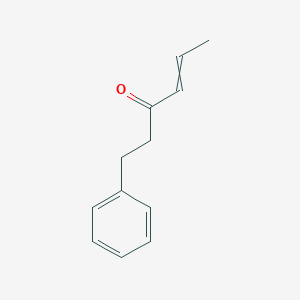
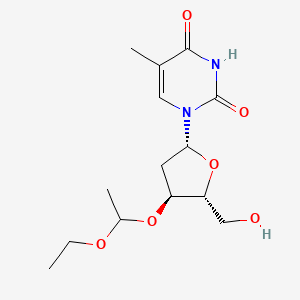
![N,N'-[(2,5-Dimethoxyphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14620193.png)
